![molecular formula C16H17NO4S3 B2378114 5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 2310143-39-4](/img/structure/B2378114.png)

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

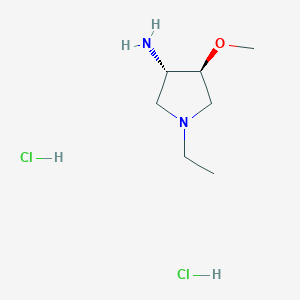

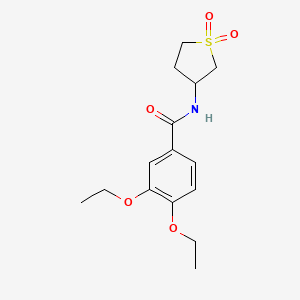

The compound “5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains an ethyl group, a hydroxy group, and a sulfonamide group.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene ring, ethyl group, hydroxy group, and sulfonamide group would all contribute to the overall structure.

Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo various types of chemical reactions, including nucleophilic, electrophilic, and radical reactions . The specific reactions that “5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide” would undergo would depend on the reaction conditions and the other compounds present.

Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Activity

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide has shown promise in medical research, particularly in ophthalmology. A study explored 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, finding their utility as topical ocular hypotensive agents in glaucoma models. These compounds demonstrated significant inhibitory potency against carbonic anhydrase, an enzyme important in eye fluid regulation, thus potentially aiding in glaucoma treatment (Prugh et al., 1991).

Cytotoxicity Studies

Another research angle involves studying the cytotoxicity of related compounds. For example, aminomethylselenopheno[3,2-b]thiophene sulfonamides were synthesized and their cytotoxic effects were assessed against various cancer and normal cell lines. Such studies are crucial for understanding the potential therapeutic applications of these compounds in oncology (Arsenyan et al., 2016).

Neurological Applications

In the neurological field, research has been conducted on sulfonamides for their cerebrovasodilatory properties. For instance, certain thiophene-2-sulfonamide derivatives were shown to have anticonvulsant activities, indicating potential application in treating neurological disorders like epilepsy (Barnish et al., 1981).

Drug Metabolism

The study of drug metabolism also includes this class of compounds. Research demonstrated the application of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide, an AMPA receptor potentiator. This highlights the role of such compounds in studying drug metabolism and optimizing therapeutic strategies (Zmijewski et al., 2006).

Psychiatric Applications

In psychiatry, research on N-alkylated arylsulfonamides showed the possibility of designing selective 5-HT7 receptor ligands, potentially useful in treating complex CNS disorders. These studies provide insight into the multifunctional approach for psychiatric treatments (Canale et al., 2016).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by thiophene derivatives, this compound could have potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Eigenschaften

IUPAC Name |

5-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S3/c1-2-11-5-8-16(23-11)24(19,20)17-10-12(18)13-6-7-14(21-13)15-4-3-9-22-15/h3-9,12,17-18H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETSPNHUTGQVTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)

![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378051.png)